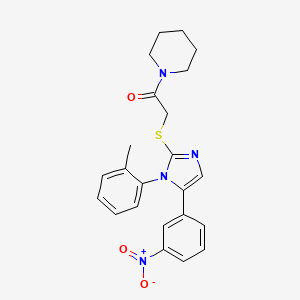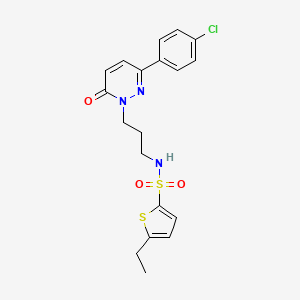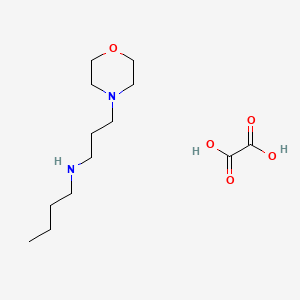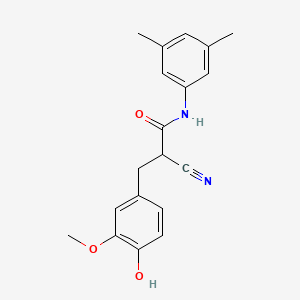
2-cyano-N-(3,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related cyanamide derivatives, such as 4,4′-dimethoxydiphenylcyanamide, has been achieved through the treatment of corresponding diphenylamines with cyanogen chloride or by dehydration of N,N-bis(4-methoxyphenyl)urea. These methods may offer insights into potential synthetic routes for the target compound, showcasing the versatility of cyanamide chemistry in organic synthesis (Robinson, 1954).
Molecular Structure Analysis
The crystal structure of a compound with a somewhat similar backbone, 5,5-Dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one, was characterized by X-ray single-crystal diffraction. This study highlighted the conformational aspects of cyclohexenone rings and intramolecular hydrogen bonding, which could be relevant for understanding the spatial arrangement in 2-cyano-N-(3,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide (Shi et al., 2007).
Chemical Reactions and Properties
In the context of chemical reactivity, compounds such as N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide have been synthesized through reactions between specific amines and naproxen, indicating the type of chemical transformations that could be applicable to the synthesis or functionalization of 2-cyano-N-(3,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide (Manolov et al., 2021).
Wissenschaftliche Forschungsanwendungen
Material Science and Optical Properties
Research on structurally similar 3-aryl-2-cyano acrylamide derivatives has revealed unique optical properties due to different molecular stacking modes. These properties include distinct luminescence behaviors and mechanofluorochromic effects, suggesting potential applications in materials science, such as the development of new fluorescent materials for sensing and imaging technologies (Qing‐bao Song et al., 2015).
Cancer Research
In the realm of cancer research, derivatives of similar compounds have been explored for their anticancer potential. For example, 1,8-dioxo-octahydroxanthenes, synthesized through reactions facilitated by molecular iodine, have shown good anti-proliferative properties against various cancer cell lines, indicating the potential of related compounds in the development of new anticancer agents (Naveen Mulakayala et al., 2012).
Molecular Imaging
For molecular imaging, specifically in prostate cancer imaging, new carbon-11-labeled propanamide derivatives have been designed and synthesized as selective androgen receptor modulator (SARM) radioligands. These compounds leverage positron emission tomography (PET) imaging to target the androgen receptor, an essential marker in prostate cancer diagnosis and treatment planning (Mingzhang Gao et al., 2011).
Safety And Hazards
This would involve looking at the compound’s safety data, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Zukünftige Richtungen
This would involve discussing potential future research directions or applications for the compound.
Please note that the availability of this information can vary greatly depending on the specific compound and the extent to which it has been studied. For a comprehensive analysis, I would recommend consulting scientific literature or databases, or reaching out to a subject matter expert.
Eigenschaften
IUPAC Name |
2-cyano-N-(3,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-12-6-13(2)8-16(7-12)21-19(23)15(11-20)9-14-4-5-17(22)18(10-14)24-3/h4-8,10,15,22H,9H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOZBJRDBVWVHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(CC2=CC(=C(C=C2)O)OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(3,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chlorobenzyl)thio]-5,6,7,8-tetrahydroquinazolin-4(3H)-one](/img/structure/B2491656.png)
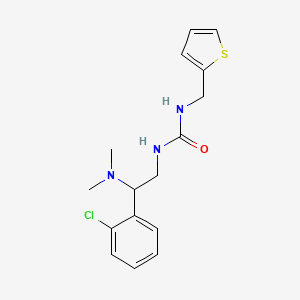
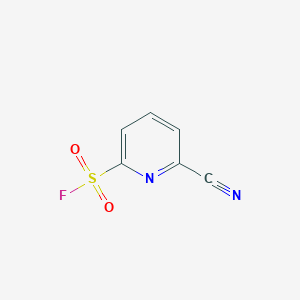
![4-[1-(3,4-Dichlorobenzoyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2491660.png)
![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-(methylthio)-1,3,4-oxadiazole](/img/structure/B2491661.png)
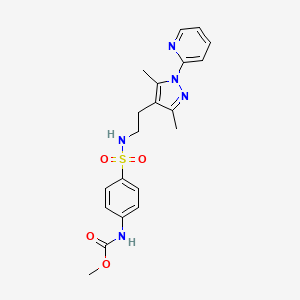
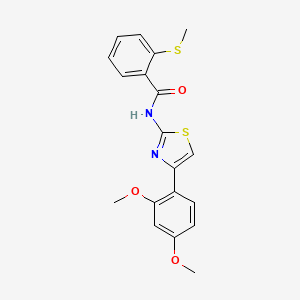
![2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2491668.png)
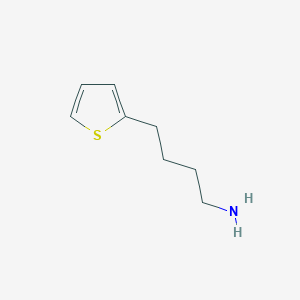
![4-((6-bromo-4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B2491670.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2491671.png)
